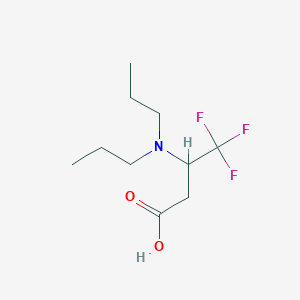

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid

説明

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by a trifluoromethyl group at the C4 position and a dipropylamino substituent at C2. Fluorinated compounds like this are pivotal in pharmaceuticals and agrochemicals due to their enhanced metabolic stability, bioavailability, and lipophilicity compared to non-fluorinated counterparts .

特性

分子式 |

C10H18F3NO2 |

|---|---|

分子量 |

241.25 g/mol |

IUPAC名 |

3-(dipropylamino)-4,4,4-trifluorobutanoic acid |

InChI |

InChI=1S/C10H18F3NO2/c1-3-5-14(6-4-2)8(7-9(15)16)10(11,12)13/h8H,3-7H2,1-2H3,(H,15,16) |

InChIキー |

COTZXBLCMPRRHH-UHFFFAOYSA-N |

正規SMILES |

CCCN(CCC)C(CC(=O)O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid typically involves the following steps:

Formation of the Butanoic Acid Backbone: This can be achieved through various methods, such as the reaction of a suitable alkyl halide with a nucleophile.

Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Attachment of the Dipropylamino Group: This can be done through nucleophilic substitution reactions where the dipropylamine is introduced to the intermediate compound.

Industrial Production Methods

In an industrial setting, the production of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethyl and dipropylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The dipropylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Structural Analogs

Key structural analogs of 3-(dipropylamino)-4,4,4-trifluorobutanoic acid include:

*Calculated based on substituents.

Key Observations:

- Amino Group Variability: The nature of the amino substituent (e.g., cyclopropyl, dipropyl, ethyl-propyl) significantly impacts lipophilicity and steric effects.

- Fluorine Substitution : Full trifluorination at C4 (vs. difluoro in ) enhances electronegativity and metabolic resistance .

- Functional Groups: Carboxylic acids (e.g., 4,4,4-trifluorobutanoic acid) exhibit lower pKa (~4.16) compared to amino-substituted derivatives (pKa ~2.7–5.8), influencing solubility and ionization in biological systems .

Physicochemical Properties

- Acidity: The trifluoromethyl group withdraws electrons, lowering the pKa of the carboxylic acid group. For example, 4,4,4-trifluorobutanoic acid has a pKa of 4.16 , while amino-substituted derivatives (e.g., 4,4,4-trifluoro-3-aminobutanoic acid) exhibit biphasic pKa values due to protonation of the amino group .

- Thermal Stability: Trifluorinated compounds generally have higher boiling points than non-fluorinated analogs. 4,4,4-Trifluorobutanoic acid boils at 167°C , whereas non-fluorinated butyric acid boils at 163°C.

- Stereochemistry: Enantiomers of trifluorinated hydroxybutanoic acids (e.g., (R)- and (S)-4,4,4-trifluoro-3-hydroxybutanoic acid) are resolved via chiral amines, highlighting the importance of stereochemistry in biological activity .

生物活性

3-(Dipropylamino)-4,4,4-trifluorobutanoic acid is a fluorinated compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dipropylamino group and a trifluorobutanoic acid moiety, which contributes to its unique chemical behavior. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making it an interesting candidate for drug development.

Research indicates that compounds with similar structures often interact with biological targets such as receptors, enzymes, and proteins. The trifluoromethyl group can influence the binding affinity and selectivity towards these targets due to its electron-withdrawing properties, which may alter the electronic environment of the molecule .

Pharmacological Studies

- Anticancer Activity : Preliminary studies suggest that 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of fluorinated amino acids showed enhanced anticancer activity compared to their non-fluorinated counterparts .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties. Fluorinated amino acids are known to modulate neurotransmitter systems and may offer protection against neurodegenerative conditions .

- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. The structural modifications provided by the trifluoromethyl group may enhance these effects .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in A549, MCF-7 cell lines | |

| Neuroprotection | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Inhibition of cytokines |

Case Studies

- Case Study 1 : A study on the cytotoxic effects of fluorinated amino acids demonstrated that 3-(Dipropylamino)-4,4,4-trifluorobutanoic acid had lower IC50 values compared to non-fluorinated analogs in cultured cancer cells. This suggests enhanced potency due to structural modifications.

- Case Study 2 : Research on neuroprotective agents highlighted that fluorinated derivatives could reduce oxidative stress in neuronal cells. The incorporation of trifluoromethyl groups was linked to improved stability and bioavailability in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。